![molecular formula C17H16N2OS2 B2418536 3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307513-44-6](/img/structure/B2418536.png)
3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings . It has an allyl group (a carbon chain attached to a double bond), a dimethylphenyl group (a phenyl ring with two methyl groups attached), and a thieno[2,3-d]pyrimidin-4(3H)-one core (a fused ring system containing sulfur and nitrogen atoms) .
Scientific Research Applications
Synthesis and Potential Applications
Analgesic and Anti-Inflammatory Properties : Alagarsamy, Vijayakumar, and Solomon (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities in some compounds, comparable to diclofenac sodium (Alagarsamy, Vijayakumar, & Solomon, 2007).
Anti-HIV-1 Activity : Danel, Pedersen, and Nielsen (1998) found that certain 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, structurally similar to the compound , showed activity against HIV-1, highlighting potential applications in antiviral therapy (Danel, Pedersen, & Nielsen, 1998).
Synthesis for Pharmacological Screening : Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, indicating potential for pharmacological applications with analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities (Devani et al., 1976).
Anticancer Properties : A study by Gold et al. (2020) on 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones revealed their potential as anticancer drugs. They showed cytotoxicity against cancer cells, influence on tubulin polymerization, and anti-angiogenic activities (Gold et al., 2020).
Antimicrobial Activity : Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized novel pyridothienopyrimidines and pyridothienotriazines, demonstrating in vitro antimicrobial activities, suggesting potential use in combating bacterial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Future Directions
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-4-7-19-16(20)14-13(9-22-15(14)18-17(19)21)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRQUGGGDMHQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.